molecular formula C13H10Cl2N4O2 B12404871 Jak-2/3-IN-3

Jak-2/3-IN-3

Cat. No.: B12404871
M. Wt: 325.15 g/mol
InChI Key: OROMSGOLCJMMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jak-2/3-IN-3 is a potent inhibitor of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3). These kinases are part of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in cytokine signaling and immune response regulation. This compound has shown promise in the treatment of various inflammatory and autoimmune diseases, as well as certain types of cancer .

Chemical Reactions Analysis

Jak-2/3-IN-3 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds.

Scientific Research Applications

Jak-2/3-IN-3 has a wide range of scientific research applications:

Mechanism of Action

Jak-2/3-IN-3 exerts its effects by inhibiting the activity of JAK2 and JAK3. These kinases are involved in the phosphorylation of cytokine receptors, which subsequently activate the STAT proteins. By blocking this phosphorylation, this compound prevents the downstream signaling events that lead to inflammation and immune response . The molecular targets of this compound include the ATP-binding sites of JAK2 and JAK3, where it competes with ATP to inhibit kinase activity .

Comparison with Similar Compounds

Jak-2/3-IN-3 is unique among JAK inhibitors due to its high selectivity and potency for JAK2 and JAK3. Similar compounds include:

    Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.

    Tofacitinib: A JAK1/3 inhibitor approved for the treatment of rheumatoid arthritis and ulcerative colitis.

    Baricitinib: A JAK1/2 inhibitor used for rheumatoid arthritis.

This compound stands out due to its balanced inhibition of both JAK2 and JAK3, making it a valuable tool for studying the JAK-STAT pathway and its therapeutic potential .

Properties

Molecular Formula

C13H10Cl2N4O2

Molecular Weight

325.15 g/mol

IUPAC Name

6,7-dichloro-3-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)-1H-quinoxalin-2-one

InChI

InChI=1S/C13H10Cl2N4O2/c1-5-10(13(21)19(2)18-5)11-12(20)17-9-4-7(15)6(14)3-8(9)16-11/h3-4,18H,1-2H3,(H,17,20)

InChI Key

OROMSGOLCJMMOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C)C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.